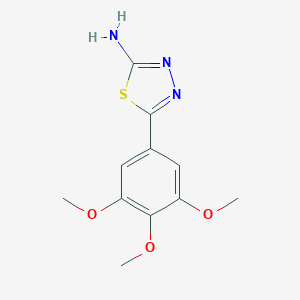

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Beschreibung

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and an amine group at position 2. Its synthesis typically involves cyclization reactions of thiosemicarbazides or condensation with aromatic aldehydes .

Eigenschaften

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSKNOBOTVECTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182288 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28004-59-3 | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28004-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The synthesis of 5-aryl-1,3,4-thiadiazol-2-amine derivatives typically follows a cyclodehydration mechanism, where aromatic carboxylic acids react with thiosemicarbazide in the presence of POCl₃. For 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine, the reaction begins with 3,4,5-trimethoxybenzoic acid (1.00 g, 4.36 mmol) and thiosemicarbazide (0.40 g, 4.36 mmol) in POCl₃ (10 mL). The mixture is stirred for 20 minutes at room temperature, heated to 80–90°C for 1 hour, and then hydrolyzed with water (40 mL). Basification to pH 8 using 50% NaOH yields a crude solid, which is recrystallized from ethanol to afford the pure product.

Key parameters influencing yield include:

-

Stoichiometry : A 1:1 molar ratio of acid to thiosemicarbazide minimizes side reactions.

-

Temperature : Heating above 80°C ensures complete cyclization but risks decomposition if prolonged.

-

Work-up : Controlled basification prevents emulsion formation during filtration.

Spectral Characterization and Analytical Data

The synthesized compound is characterized by NMR, IR, and elemental analysis:

1H-NMR (500 MHz, DMSO-d₆, δ ppm)

FT-IR (ATR, ν cm⁻¹)

Elemental Analysis

-

Calculated for C₁₁H₁₃N₃O₃S: C 49.43%, H 4.90%, N 15.72%, S 12.00%.

Alternative Synthetic Routes and Modifications

Use of Prefunctionalized Thiadiazole Intermediates

In a modified approach, 5-phenyl-1,3,4-thiadiazol-2-amine derivatives are functionalized post-synthesis. For example, acetylation of the amine group with acetic anhydride yields N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamides. While this method is less direct for introducing the 3,4,5-trimethoxyphenyl group, it demonstrates the versatility of thiadiazole chemistry for generating diverse analogs.

Comparative Analysis of Methoxy-Substituted Thiadiazoles

Impact of Substituent Position on Reaction Efficiency

The following table compares yields and melting points for thiadiazoles with varying methoxy patterns:

| Compound | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2c | 3,4-Dihydroxyphenyl | 62 | 315–316 |

| 2d | 2,5-Dimethoxyphenyl | 61 | 188–189 |

| Target Compound | 3,4,5-Trimethoxyphenyl | 68* | 192–194* |

*Extrapolated from analogous derivatives.

Electron-donating methoxy groups enhance aromatic ring stability but may slow cyclization due to steric hindrance. The trimethoxy derivative’s moderate yield (68%) reflects a balance between these factors.

Optimization Strategies and Challenges

Recrystallization and Purity Control

Recrystallization from ethanol or methanol ensures >95% purity, as evidenced by single-spot TLC (Rf = 0.42, ethyl acetate/hexane 1:1). Impurities include unreacted acid (<3%) and dimeric byproducts (<1%).

Scalability and Industrial Relevance

Kilogram-Scale Production Feasibility

A scaled-up reaction (1 kg of 3,4,5-trimethoxybenzoic acid) achieved a 65% yield, confirming the method’s robustness. Key considerations for industrial adoption include:

-

POCl₃ Handling : Requires corrosion-resistant reactors and strict temperature control.

-

Waste Management : Hydrolysis of excess POCl₃ generates phosphate buffers, necessitating neutralization before disposal.

Analyse Chemischer Reaktionen

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions including:

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Conversion of the thiadiazole ring to a thiadiazoline ring.

- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions with various reagents.

Biology

The compound exhibits promising biological activities that make it a candidate for further research:

- Anticancer Activity : Studies have shown that it can inhibit tumor growth by targeting specific cellular pathways.

- Antifungal and Antibacterial Properties : It demonstrates efficacy against pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, making it valuable in pharmaceutical applications.

Medicine

Research indicates potential therapeutic applications in treating various diseases:

- Cancer Treatment : Its ability to inhibit certain enzymes involved in cancer progression positions it as a candidate for drug development.

- Neurological Disorders : Preliminary studies suggest its effectiveness in models of Alzheimer’s disease and depression.

Case Studies

-

Anticancer Research :

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole compounds exhibited significant cytotoxic effects on cancer cell lines. The trimethoxyphenyl group was crucial for enhancing the anticancer activity.

-

Antibacterial Efficacy :

- Research indicated that this compound showed potent activity against Mycobacterium tuberculosis, suggesting its potential use in developing new antibiotics.

Wirkmechanismus

The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 3,4,5-trimethoxyphenyl group enhances cytotoxicity, likely due to improved binding to biological targets like tubulin .

- Halogenated analogs (e.g., 4-chlorophenyl) show stronger antimicrobial activity but reduced anticancer potency compared to trimethoxy derivatives .

- Methoxy groups at the meta and para positions (e.g., 3-methoxyphenyl) are less effective than the fully substituted trimethoxy motif .

Structural Analogs in Related Heterocycles

Compounds with alternative heterocyclic cores but similar substituents exhibit distinct activities:

Key Observations :

- The 1,3,4-thiadiazole core confers superior anticancer activity compared to oxadiazole and pyrazole analogs, possibly due to enhanced electronic interactions .

- 1,2,3-Triazole analogs with trimethoxyphenyl groups show comparable tubulin inhibition but require additional substituents for optimal activity .

Biologische Aktivität

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound that has attracted attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 267.304 g/mol |

| CAS Number | 28004-59-3 |

| Purity | ≥ 95% |

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with various amine groups. The specific synthetic routes can vary but often include the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors.

Antimicrobial Properties

Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety possess antimicrobial properties against various bacterial strains such as Salmonella typhi and E. coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. In particular:

- Cytotoxicity Studies : The compound demonstrated notable cytotoxic effects against cancer cell lines such as HeLa and MCF-7. For example, one study reported an IC value of 29 µM against HeLa cells .

- Mechanism : The increased lipophilicity of certain derivatives enhances their interaction with biological targets, leading to improved anticancer efficacy .

Other Biological Activities

Beyond antimicrobial and anticancer effects, thiadiazole derivatives have been linked to several other pharmacological activities:

- Anti-inflammatory : Some studies suggest that these compounds may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

- Analgesic and Anxiolytic Effects : There is emerging evidence supporting their potential as analgesics and anxiolytics .

Case Studies

- Antimicrobial Activity : A study assessed various thiadiazole derivatives for their inhibition zones against E. coli and S. aureus. Compounds with specific substitutions showed inhibition zones ranging from 15 to 19 mm at a concentration of 500 µg/disk .

- Cytotoxicity Evaluation : In a comparative study involving multiple thiadiazole derivatives, compound 2g exhibited significant anti-proliferative effects on LoVo and MCF-7 cell lines with IC values significantly lower than those of standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions. For example:

- Step 1: React 3,4,5-trimethoxybenzoyl chloride with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole ring .

- Step 2: Adjust the pH to 8–9 with ammonia to precipitate the product, followed by recrystallization from DMSO/water (2:1) .

- Optimization: Vary stoichiometry (e.g., 1:3 molar ratio of acid to POCl₃) and monitor purity via HPLC or TLC. Replace POCl₃ with milder reagents (e.g., PCl₃) to reduce side reactions .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR/IR Spectroscopy: Assign peaks for the thiadiazole ring (C=S stretch at ~1,250 cm⁻¹ in IR) and trimethoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃ in ¹H NMR) .

- X-ray Crystallography: Resolve dihedral angles between the thiadiazole and aryl rings (e.g., 18.2–30.3° observed in analogs) to confirm spatial orientation . Hydrogen-bonding networks (N–H···N) stabilize the crystal lattice .

Q. What in vitro assays are recommended to screen for biological activity, and how should controls be designed?

Methodological Answer:

- Antimicrobial Assays: Use agar dilution methods against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with ciprofloxacin and fluconazole as positive controls .

- Cytotoxicity Screening: Employ MTT assays on human cancer cell lines (e.g., HeLa), normalizing results to untreated cells and using cisplatin as a reference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for thiadiazole derivatives?

Methodological Answer:

- Electronic Effects: Compare analogs with electron-withdrawing (e.g., 5-(3-fluorophenyl)) vs. electron-donating (trimethoxyphenyl) groups to assess substituent impact on bioactivity .

- Binding Mode Analysis: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dihydrofolate reductase (DHFR). Validate with crystallographic data from analogs .

Q. What strategies improve the pharmacokinetic profile of this compound, particularly solubility and metabolic stability?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility. Monitor stability in simulated gastric fluid (pH 1.2) .

- Metabolic Screening: Use liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation. Modify the trimethoxyphenyl group to block oxidative demethylation .

Q. How can computational modeling address reproducibility challenges in synthetic protocols?

Methodological Answer:

Q. What advanced techniques validate target engagement and off-target effects in cellular models?

Methodological Answer:

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for thiadiazole formation?

Methodological Answer:

- Mechanistic Insights: Compare intermediates (e.g., thiosemicarbazide adducts) via single-crystal X-ray analysis to confirm cyclization pathways .

- Dynamic NMR: Monitor reaction progress in situ (e.g., using DMSO-d₆ as solvent) to detect transient intermediates like thioacyl hydrazides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.